1,2,3,5-Tetrachloro-4,6-dinitrobenzene
Overview
Description
1,2,3,5-Tetrachloro-4,6-dinitrobenzene is an aromatic compound characterized by the presence of four chlorine atoms and two nitro groups attached to a benzene ring. This compound is known for its stability and reactivity, making it a subject of interest in various chemical research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 1,2,3,5-Tetrachloro-4,6-dinitrobenzene are nitro groups and chlorine atoms present in the compound . The compound interacts with these targets through a process known as electrophilic aromatic substitution .
Mode of Action
This compound reacts with nitric acid in sulphuric acid and in oleum . This reaction involves the displacement of a nitro group by primary amines and the replacement of a chlorine atom by acyclic secondary amines . The reaction shows a nitration process to be occurring .
Biochemical Pathways
The compound’s interaction with its targets leads to a series of biochemical reactions. It is suggested that the nitration of the compound gives an ipso-Wheland intermediate by attack of nitronium ion at a nitrated position . This intermediate may either return to starting material or give a diene by nucleophilic capture .
Result of Action
The result of the compound’s action is the formation of new compounds. Decomposition of the diene gives hydrogen chloride or chloride anion which is oxidised by nitric acid to an electrophilic chlorinating agent . The chlorinating agent can chlorinate added 1,3-dinitrobenzene .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and acidity. The kinetics of the compound’s nitration have been measured in sulphuric acid and in oleum at various temperatures . Lower acidities were more favourable to the formation of certain products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetrachloro-4,6-dinitrobenzene can be synthesized through the nitration of 1,3,5-trichloro-2-nitrobenzene. The reaction involves the use of nitric acid in the presence of sulfuric acid or oleum at elevated temperatures (around 150°C). The nitration process results in the formation of this compound along with other by-products depending on the reaction conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,5-Tetrachloro-4,6-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, resulting in the formation of substituted derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrazine hydrate.
Electrophilic Aromatic Substitution: The compound can undergo further nitration or halogenation under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines, diamines, and hydrazine hydrate are commonly used.
Electrophilic Aromatic Substitution: Nitric acid and sulfuric acid are used for nitration, while chlorine gas can be used for halogenation.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with amino or other functional groups.
Reduction: 1,2,3,5-Tetrachloro-4,6-diaminobenzene.
Electrophilic Aromatic Substitution: Further nitrated or halogenated products.
Scientific Research Applications
1,2,3,5-Tetrachloro-4,6-dinitrobenzene has several applications in scientific research:
Comparison with Similar Compounds
1,2,4,5-Tetrachloro-3,6-dinitrobenzene: Similar in structure but differs in the position of chlorine and nitro groups.
1,3,5-Trichloro-2,4-dinitrobenzene: Contains one less chlorine atom and has different reactivity patterns.
2,3,5,6-Tetrachloronitrobenzene: Contains only one nitro group and exhibits different chemical properties.
Uniqueness: 1,2,3,5-Tetrachloro-4,6-dinitrobenzene is unique due to its specific arrangement of chlorine and nitro groups, which imparts distinct reactivity and stability. This makes it a valuable compound for various chemical transformations and industrial applications .
Properties
IUPAC Name |
1,2,3,5-tetrachloro-4,6-dinitrobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4N2O4/c7-1-2(8)5(11(13)14)4(10)6(3(1)9)12(15)16 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXODCXKIYJZGJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950794 | |
Record name | 1,2,3,5-Tetrachloro-4,6-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28073-03-2 | |
Record name | Benzene, 1,2,3,5-tetrachloro-4,6-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028073032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,5-Tetrachloro-4,6-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dinitro-2,4,5,6-tetrachlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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